Fmoc-D-Asn(Xan)-OH

描述

“Fmoc-D-Asn(Xan)-OH” is a peptide that has attracted significant attention due to its potential applications in various scientific and industrial fields. It is used for scientific research and development .

Synthesis Analysis

“this compound” is used in the field of peptide synthesis . The Fmoc/tBu strategy is commonly used for peptide synthesis, which involves a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Molecular Structure Analysis

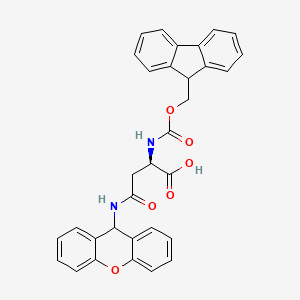

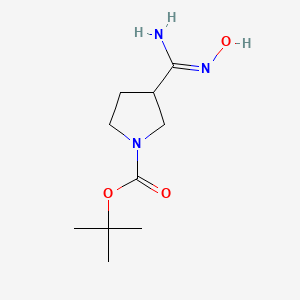

The molecular formula of “this compound” is C32H26N2O6. Its molecular weight is 534.6 g/mol.Chemical Reactions Analysis

The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support .Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder . It has a molecular weight of 534.55900 .科学研究应用

新型 N omega-xanthenyl 保护基团

Fmoc-D-Asn(Xan)-OH 已用于天冬酰胺和谷氨酰胺的新型 N omega-xanthenyl 保护基团,有助于固相肽合成。发现这种方法对于合成具有挑战性的肽是有效的,并且与传统的保护方案相比产生了更纯净的产品 (Han、Solé、Tejbrant 和 Bárány,1996 年)。

Fmoc-Sec(Xan)-OH 在 SPPS 中

Fmoc-Sec(Xan)-OH 是一种相关化合物,已在固相肽合成 (SPPS) 中合成和使用。它在肽化学中作为传统 Fmoc-Sec-OH 衍生物的实用替代品,在将硒代半胱氨酸掺入肽中时表现出稳定性和效率 (Flemer,2015 年)。

二肽替代物

源自天冬酰胺的 Fmoc-Xaa-(cyclo)Asn-OBut 二肽替代物已使用 this compound 合成。这些替代物对于研究氨基酸和肽的结构和立体化学非常重要,有助于更深入地了解肽折叠和相互作用 (Konopelski、Wei 和 Olmstead,1999 年)。

糖肽的自动合成

Fmoc-Asn[GlcNAc(1»4)-GlcNAc]-OH,this compound 的变体,已用于 N-糖基化肽的自动合成。这一发展对糖肽的合成具有重要意义,特别是对 T 细胞表位肽 (Otvos 等人,1990 年)。

水凝胶和石墨烯掺入

This compound 衍生物已被用于形成稳定的超分子水凝胶。这些水凝胶的特点是与石墨烯片相互作用,证明了 this compound 在创造具有独特性能的新型材料方面的潜力 (Adhikari 和 Banerjee,2011 年)。

解决肽中的天冬酰亚胺问题

This compound 的衍生物有助于解决基于 Fmoc 的 SPPS 中的天冬酰亚胺问题。研究表明其在最大程度地减少天冬酰亚胺形成(肽合成中的常见问题)方面是有效的 (Mergler、Dick、Sax、Stähelin 和 Vorherr,2003 年)。

选择性脱-O-乙酰化

This compound 已被用于探索在超声波声纳条件下进行选择性脱-O-乙酰化的研究。这种应用在肽合成和修饰领域具有重要意义 (孙冰岩,2015 年)。

荧光黄酮氨基酸的合成

与 this compound 相似的带有黄酮作为侧链的 Fmoc 和 Boc 保护的 α-氨基酸已被合成,用于使用荧光特性研究肽折叠过程 (Hoppmann、Alexiev、Irran 和 Rück-Braun,2013 年)。

多针法多重合成

利用 this compound 的肽合成多针法,已使大规模比较研究成为可能,为肽研究提供了有价值的工具 (Bray、Valerio、Dipasquale、Greig 和 Maeji,1995 年)。

安全和危害

作用机制

Target of Action

Fmoc-D-Asn(Xan)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to facilitate the addition of the D-asparagine amino acid residue to the peptide chain .

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of the compound provides protection for the amino acid residue during the synthesis. Once the D-asparagine residue is successfully added to the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. By facilitating the addition of the D-asparagine residue, this compound plays a crucial role in the formation of the peptide chain. The downstream effects include the successful synthesis of the desired peptide .

Result of Action

The result of the action of this compound is the successful addition of the D-asparagine residue to the peptide chain. This contributes to the synthesis of the desired peptide. On a molecular level, this involves the formation of peptide bonds between the amino acids in the chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the peptide synthesis . Furthermore, the stability of the compound can be affected by storage conditions. It is typically stored at a temperature between 2-30°C .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSJDYJRHPNVAM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)